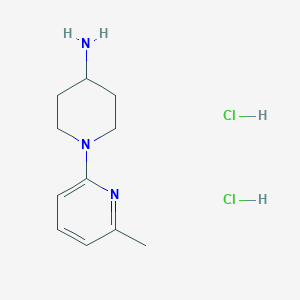
2-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)aniline is a heterocyclic compound that features a triazole ring fused with an aniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)aniline typically involves the formation of the triazole ring followed by its attachment to the aniline moiety. Common synthetic methods include:
Debus-Radziszewski Synthesis: This method involves the cyclization of appropriate precursors under acidic or basic conditions.
Wallach Synthesis: This involves the oxidative cyclization of hydrazones.
From Dehydrogenation of Imidazolines: This method involves the dehydrogenation of imidazolines to form the triazole ring.
From Alpha Halo-Ketones: This involves the reaction of alpha halo-ketones with hydrazines.
Marckwald Synthesis: This involves the reaction of nitriles with hydrazines.
Amino Nitrile Method: This involves the reaction of amino nitriles with hydrazines.
Industrial Production Methods
Industrial production methods for this compound often involve high-pressure reactors and the use of catalysts to enhance yield and purity. For example, the use of palladium on carbon (Pd/C) as a catalyst in a high-pressure reactor can significantly improve the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction may yield amines.
Wissenschaftliche Forschungsanwendungen
2-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)aniline has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)aniline involves its interaction with specific molecular targets. For example, in enzyme inhibition, the nitrogen atoms of the triazole ring can bind to the iron in the heme moiety of cytochrome P450 enzymes, thereby inhibiting their activity . Additionally, the phenyl moiety can interact with the active site of the enzyme through hydrophobic interactions and hydrogen bonding .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline: Used in the preparation of pyridazines.
2-[(1-Methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline: Known for its potential biological activities.
1-Methyl-1H-1,2,4-triazole-3-carboxylate: Used in the synthesis of nucleoside analogues.
Uniqueness
2-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a triazole ring with an aniline moiety makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C12H16N4 |
|---|---|
Molekulargewicht |
216.28 g/mol |
IUPAC-Name |
2-(2-methyl-5-propyl-1,2,4-triazol-3-yl)aniline |
InChI |
InChI=1S/C12H16N4/c1-3-6-11-14-12(16(2)15-11)9-7-4-5-8-10(9)13/h4-5,7-8H,3,6,13H2,1-2H3 |
InChI-Schlüssel |
RMWWVLCWZCUSOA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NN(C(=N1)C2=CC=CC=C2N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2,5-dioxopyrrolidin-1-yl) 3-[3-(trifluoromethyl)diazirin-3-yl]benzoate](/img/structure/B13481787.png)


![2-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzenesulfonyl fluoride](/img/structure/B13481799.png)
![2-Ethynylspiro[3.3]heptan-2-ol](/img/structure/B13481821.png)

![N-(2-aminoethyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13481841.png)
![Tert-butyl 3-{3-formylbicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate](/img/structure/B13481849.png)




